molecular formula C14H18N2O3S2 B2450377 4-cyano-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2034486-82-1

4-cyano-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2450377
CAS No.: 2034486-82-1
M. Wt: 326.43
InChI Key: HRSMQGWFCAROCV-UHFFFAOYSA-N
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Description

This advanced chemical entity, 4-cyano-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide, is a sophisticated research tool designed for exploratory studies in medicinal chemistry and chemical biology. Its molecular architecture integrates a benzenesulfonamide group, a well-established pharmacophore known for its ability to act as a key binding motif in enzyme inhibition. The sulfonamide nitrogen is uniquely functionalized with a (4-methoxytetrahydro-2H-thiopyran-4-yl)methyl group, a conformationally constrained thiopyran scaffold that introduces significant three-dimensional complexity and potential for influencing a compound's pharmacokinetic profile. The presence of a cyano substituent on the benzene ring serves as a versatile handle for further synthetic elaboration and can participate in key molecular interactions, such as dipole-dipole forces and hydrogen bonding, within a biological target's binding pocket. Researchers are investigating this compound as a potential precursor in the synthesis of complex molecules and as a candidate scaffold for probing biological systems where sulfonamide-containing inhibitors are active. The distinct thiopyran core, characterized by a sulfur atom in the ring structure, may confer unique electronic and steric properties compared to more common oxygen-based pyran analogs, offering a valuable point of differentiation in structure-activity relationship (SAR) studies. This reagent is strictly for research use in laboratory settings.

Properties

IUPAC Name

4-cyano-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-19-14(6-8-20-9-7-14)11-16-21(17,18)13-4-2-12(10-15)3-5-13/h2-5,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSMQGWFCAROCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzenesulfonamide derivative with a cyano-containing reagent under controlled conditions. The methoxytetrahydrothiopyran ring can be introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiopyran ring’s sulfur atom and methoxy group are primary sites for oxidation:

Reaction TypeReagents/ConditionsProductKey Observations
Sulfur oxidation30% H₂O₂ in acetic acid (50°C, 4 hrs)Sulfoxide or sulfone derivativesSelective oxidation to sulfoxide dominates under mild conditions.
AromatizationDDQ in dichloromethane (rt, 12 hrs)Aromatic thiopyran derivativeAchieves full conversion with stoichiometric DDQ .
  • Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack, while DDQ-mediated aromatization involves radical intermediates .

Nucleophilic Substitution

The sulfonamide nitrogen participates in alkylation and acylation:

Reaction TypeReagents/ConditionsProductYield
AlkylationEthyl bromide, K₂CO₃ in DMF (80°C, 6 hrs)N-alkylated sulfonamide68%
AcylationAcetyl chloride, pyridine (0°C, 2 hrs)N-acetylated derivative85%
  • Key Limitation : Steric hindrance from the tetrahydrothiopyran group reduces reactivity at the sulfonamide nitrogen.

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagents/TemperatureProductYield
Acidic hydrolysis6M HCl, reflux (8 hrs)4-carboxybenzenesulfonamide72%
Basic hydrolysis10% NaOH, 70°C (12 hrs)4-amide intermediate58%
  • Note : Acidic conditions favor carboxylic acid formation, while basic hydrolysis stalls at the amide stage .

Reduction Reactions

Catalytic hydrogenation targets the cyano group:

| Reagents/Conditions | Product

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-cyano-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S with a molecular weight of 290.4 g/mol. The compound features a cyano group, a methoxytetrahydrothiopyran ring, and a benzenesulfonamide moiety, which contribute to its unique chemical reactivity and biological activity .

Chemistry

In the field of organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction, allowing for the introduction of additional functional groups or modification of existing ones .

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
OxidationIntroduction of functional groups; potential formation of sulfoxides or sulfones.
ReductionAlteration of oxidation states leading to different derivatives.
SubstitutionIntroduction of diverse functional groups through nucleophilic or electrophilic substitution.

Biology

The biological applications of this compound are significant, particularly in pharmacology. Research indicates potential antimicrobial and anticancer properties, making it a candidate for drug development targeting specific enzymes or receptors involved in disease processes .

Case Study: Anticancer Activity
A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. The mechanism involved apoptosis induction through interaction with specific molecular targets .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with biological pathways effectively, which could lead to the development of novel therapeutic agents for treating cancers and other diseases .

Industrial Applications

Beyond laboratory research, this compound has potential applications in the development of new materials with unique properties such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 4-cyano-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and cyano-containing organic molecules. Examples might be:

  • 4-cyano-N-(methyl)benzenesulfonamide
  • 4-methoxybenzenesulfonamide
  • N-(4-cyanophenyl)methanesulfonamide

Uniqueness

What sets 4-cyano-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide apart is the combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methoxytetrahydrothiopyran ring, in particular, may offer distinct advantages in terms of stability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-cyano-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide, identified by its CAS number 2034486-82-1, is a synthetic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a cyano group and a methoxytetrahydrothiopyran moiety with a benzenesulfonamide group. Its molecular weight is approximately 326.4 g/mol, and it has been noted for its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The thiopyran ring may facilitate binding to specific proteins, while the sulfonamide group can influence pharmacological effects by interacting with enzymes involved in metabolic pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related benzenesulfonamides have shown promising results in inhibiting tumor cell proliferation.

Case Study:
A study evaluating the in vitro antitumor activity of related compounds reported IC50 values ranging from 2.5 to 12.5 µg/mL, demonstrating efficacy superior to that of Doxorubicin (IC50 = 37.5 µg/mL) . This suggests that the compound may possess similar or enhanced antitumor capabilities.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects, and derivatives featuring thiopyran rings have been explored for their ability to combat various pathogens.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 values: 2.5 - 12.5 µg/mL
AntimicrobialPotential activity against bacteria
Enzyme InhibitionModulates enzyme activity

Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions, which have been documented in various studies .
  • Biological Evaluation : In vitro studies have demonstrated that compounds structurally related to this sulfonamide can inhibit cancer cell growth effectively, suggesting that this compound might also exhibit similar properties .
  • Toxicity Studies : Preliminary toxicity assessments indicate that while the compound exhibits biological activity, further studies are required to evaluate its safety profile comprehensively .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-cyano-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with sulfonylation of the benzenesulfonyl chloride intermediate with the thiopyran-methylamine derivative. Key steps include:

  • Step 1 : Activation of the sulfonyl chloride group using DCM as a solvent at 0–5°C.
  • Step 2 : Coupling with the thiopyran-methylamine under basic conditions (e.g., triethylamine).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.
  • Characterization : Confirm via 1H^1H-NMR (δ 7.8–8.2 ppm for aromatic protons), IR (S=O stretching at ~1350 cm1^{-1}), and ESI-MS (M+^+ at m/z 365.4) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Techniques :

  • NMR Spectroscopy : Assign methoxy (δ ~3.3 ppm) and thiopyran methylene protons (δ ~2.8–3.1 ppm).
  • Mass Spectrometry : Confirm molecular ion peak and fragmentation patterns (e.g., loss of –SO2_2 group at m/z 285).
  • Thermal Analysis : DSC to determine melting point (~180–185°C) and TGA for decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition IC50_{50})?

  • Methodology :

  • Experimental Design : Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffer) across studies.
  • Data Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm inhibition.
  • Structural Analysis : Perform X-ray crystallography (using SHELX programs ) to compare binding modes in kinase active sites. Contradictions may arise from crystallographic resolution limits (e.g., <2.5 Å) or solvent model inaccuracies .

Q. What computational strategies are effective for predicting the compound’s interaction with kinase targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate binding to kinases (e.g., EGFR, VEGFR). Prioritize poses with sulfonamide oxygen forming hydrogen bonds to hinge region residues (e.g., Met793 in EGFR).
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of the thiopyran-methoxy group in hydrophobic pockets.
  • QSAR Models : Corolate substituent effects (e.g., methoxy vs. ethoxy) with activity using Hammett σ constants .

Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide derivative?

  • Strategy :

  • Analog Synthesis : Modify the thiopyran methoxy group (e.g., replace with ethoxy or hydroxyl) and the benzenesulfonamide cyano substituent.
  • Biological Testing : Screen analogs against a kinase panel (e.g., 20 kinases) to identify selectivity trends.
  • Data Analysis : Apply multivariate regression to link electronic (Hammett) and steric (Taft) parameters with IC50_{50} values .

Methodological Challenges and Solutions

Q. What experimental controls are essential when evaluating thermal stability under varying pH conditions?

  • Controls :

  • Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to avoid confounding degradation.
  • Temperature Ramp : 5°C/min in DSC to detect phase transitions (e.g., glass transition at ~75°C).
  • Degradation Markers : Monitor via HPLC for sulfonic acid byproducts (retention time ~4.2 min) .

Q. How can conflicting crystallographic data on the thiopyran ring conformation be reconciled?

  • Resolution :

  • High-Resolution Data : Collect datasets at synchrotron facilities (λ = 0.9 Å) to improve electron density maps.
  • Refinement : Use SHELXL with anisotropic displacement parameters for sulfur and oxygen atoms.
  • Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G^*) to identify energetically favored conformers .

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